molecular formula C13H18N4 B13333142 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine

Katalognummer: B13333142
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: FBWOJJFODRSAPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperidine moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine is unique due to its specific structural configuration, which combines the imidazo[1,2-a]pyridine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H18N4

Molekulargewicht

230.31 g/mol

IUPAC-Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H18N4/c14-11-4-7-16(8-5-11)9-12-10-17-6-2-1-3-13(17)15-12/h1-3,6,10-11H,4-5,7-9,14H2

InChI-Schlüssel

FBWOJJFODRSAPM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)CC2=CN3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.